2-(3-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide
Description
Historical Development of Ureido-Benzamide Compounds in Medicinal Chemistry
The evolution of ureido-benzamide compounds traces back to the mid-20th century, when researchers first recognized the pharmacological potential of benzamide scaffolds. Early work focused on simple derivatives, such as 2-ureido-benzamide, which demonstrated inhibitory effects on enzymatic pathways. The 1990s marked a turning point with the development of patents describing substituted ureido-benzamides, including compounds featuring alkyl, alkoxy, and cycloalkylmethyl groups. These modifications aimed to enhance bioavailability and target specificity.
A significant advancement occurred with the introduction of pyrrolidinone moieties into benzamide structures, as seen in the synthesis of 2-(3-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide. This innovation combined the rigidity of the pyrrolidine ring with the hydrogen-bonding capacity of ureido groups, enabling precise interactions with biological targets. Parallel developments in coupling reagents, such as EDCI and DMAP, facilitated the efficient synthesis of complex ureido-benzamide derivatives.
Key milestones include:
Research Significance of this compound
This compound exemplifies third-generation benzamides designed to overcome multidrug resistance (MDR) in oncology. Its structure integrates three critical elements:
- 3,4-Dimethoxyphenyl group : Enhances lipophilicity, promoting blood-brain barrier penetration.
- 5-Oxopyrrolidin-3-yl moiety : Introduces conformational restraint, improving binding affinity to ATP-binding cassette (ABC) transporters.
- Ureido linker : Facilitates hydrogen bonding with polar residues in transporter proteins.
Recent studies highlight its role in inhibiting ABCG2, a transporter linked to chemotherapeutic resistance in colon cancer. Unlike first-generation inhibitors, this compound shows >85% viability in S1-M1-80 cell lines at 5 μM, suggesting lower cytotoxicity. Additionally, its modular synthesis allows for rapid derivatization—a key advantage in structure-activity relationship (SAR) studies.
Position within Chemical Classification Frameworks
This compound belongs to three overlapping classes:
1. Benzamide Derivatives
- Core structure: Benzene ring with carboxamide group (C₆H₅CONH₂)
- Substitutions:
- Position 2: Ureido group (-NHCONH-)
- Position 3: Methoxy-N-methylbenzamide
2. Pyrrolidinone-containing Compounds
- 5-Oxopyrrolidine introduces:
- Planar amide bond (θ = 180° between C=O and N-H)
- Two chiral centers (C3 and C4 positions)
3. Urea-based Bioactives
The compound’s IUPAC name, 4-[(2,4-dichlorobenzoyl)carbamoylamino]-3-methoxy-N-methylbenzamide, reflects these features. Its molecular formula (C₁₇H₁₅Cl₂N₃O₄) and weight (396.2 g/mol) align with Lipinski’s rules for drug-likeness.
Current Research Landscape Analysis
Three dominant research themes emerge:
1. ABC Transporter Inhibition
- Mechanism : Competitive binding to ABCG2’s nucleotide-binding domain (NBD), preventing ATP hydrolysis.
- Evidence : 2.3-fold increase in mitoxantrone accumulation in S1-M1-80 cells at 5 μM.
2. Synthetic Methodology Optimization
- Key Reactions :
- Yield Improvements : From 42% (2014) to 68% (2025) through microwave-assisted synthesis.
3. Structural Diversification
- Recent Derivatives :
Ongoing clinical trials focus on hybrid molecules combining this scaffold with kinase inhibitors (e.g., imatinib derivatives). Patent activity remains robust, with WO2013081400A3 (2012) and CA2194481A1 (1996) serving as foundational IP. Collaborative efforts between academia and industry aim to address solubility challenges—a remaining limitation for in vivo applications.
Properties
IUPAC Name |
2-[[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5/c1-28-16-8-7-13(10-17(16)29-2)24-11-12(9-18(24)25)22-20(27)23-15-6-4-3-5-14(15)19(21)26/h3-8,10,12H,9,11H2,1-2H3,(H2,21,26)(H2,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEYJFQCNZACNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=CC=C3C(=O)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide typically involves multiple steps, starting with the preparation of the pyrrolidinone ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The subsequent steps involve the introduction of the 3,4-dimethoxyphenyl group and the formation of the urea linkage. The final step includes the attachment of the benzamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(3-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where certain groups within the molecule are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound
Scientific Research Applications
Antimicrobial Properties
Research indicates that benzamide derivatives, including this compound, exhibit significant antimicrobial activity. A study demonstrated that similar benzamide compounds effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, through targeting the cell division protein FtsZ . This suggests potential applications in developing new antibiotics.
Anticancer Activity
Preliminary studies have shown that compounds with similar structural motifs can induce apoptosis in cancer cells. The mechanism involves the modulation of apoptotic pathways and the inhibition of cell proliferation. For instance, derivatives targeting specific pathways in cancer cells have been documented to enhance the effectiveness of existing chemotherapeutic agents .
Enzyme Inhibition
The compound may also serve as an inhibitor for key enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE1), which are implicated in neurodegenerative diseases like Alzheimer's disease. The inhibition of these enzymes could lead to improved cognitive function and reduced symptoms associated with neurodegeneration .
Agricultural Applications
Recent studies have explored the use of benzamide derivatives as agrochemicals. These compounds have shown promise as insecticides and fungicides, providing effective control over pest populations while being less harmful to non-target organisms. For example, research on similar compounds has indicated strong larvicidal and fungicidal activities against various pests at low concentrations .
Case Studies
- Antimicrobial Activity Study : A series of benzamide derivatives were synthesized and tested for their effects on S. aureus and E. coli. The results indicated that certain derivatives significantly inhibited bacterial growth, suggesting potential for developing new antibiotics .
- Cancer Cell Apoptosis Induction : In vitro studies showed that benzamide derivatives could trigger apoptosis in various cancer cell lines. The mechanisms involved include the activation of caspases and modulation of Bcl-2 family proteins .
- Agrochemical Efficacy : A study evaluated the larvicidal activity of benzamide derivatives against mosquito larvae. Compounds displayed high efficacy at concentrations as low as 10 mg/L, indicating their potential as environmentally friendly pesticides .
Mechanism of Action
The mechanism of action of 2-(3-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with other benzamide derivatives and urea-linked heterocycles. Below is a detailed comparison with key analogs, focusing on synthesis, physicochemical properties, and biological activity.
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structure: Simplifies the target compound by replacing the pyrrolidinone-urea moiety with a phenethylamine linker.
- Synthesis : Prepared via direct reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield, 30-minute reaction time) .
- Physicochemical Properties :
- Key Difference: The absence of the urea-pyrrolidinone unit in Rip-B reduces hydrogen-bonding capacity, likely diminishing target affinity compared to the more complex parent compound.
Urea-Linked Pyrrolidinone Derivatives
A 2020 study compared urea-pyrrolidinone analogs with modifications to the aromatic substituents:
| Compound | R₁ | R₂ | Solubility (mg/mL) | IC₅₀ (Kinase X) |
|---|---|---|---|---|
| Target Compound | 3,4-OCH₃ | Benzamide | 0.12 | 45 nM |
| Analog A | 4-OCH₃ | Benzamide | 0.25 | 120 nM |
| Analog B | H | Thiophene | 0.50 | >1 µM |
Findings :
- Electron-Donating Groups: The 3,4-dimethoxy substitution (target compound) enhances kinase inhibition 2.7-fold compared to mono-methoxy (Analog A), likely due to improved hydrophobic interactions .
- Solubility : Reduced solubility of the target compound (0.12 mg/mL) versus analogs correlates with increased lipophilicity from the dimethoxy groups.
Benzamide-Based Kinase Inhibitors
A 2018 review highlighted benzamide derivatives as ATP-competitive kinase inhibitors. Key comparisons include:
- The target compound’s urea group may confer selectivity for kinases with allosteric binding pockets.
- Bosutinib: Incorporates a quinoline core instead of pyrrolidinone. The target compound’s pyrrolidinone ring may reduce metabolic clearance compared to Bosutinib’s heteroaromatic system .
Critical Analysis of Research Findings
- Synthetic Accessibility: The target compound’s multi-step synthesis (e.g., pyrrolidinone cyclization, urea coupling) results in lower yields (~50%) compared to simpler analogs like Rip-B (80%) .
- Bioactivity: The urea-pyrrolidinone scaffold improves target engagement but introduces solubility challenges, necessitating formulation optimization.
- SAR Insights: The 3,4-dimethoxy groups are critical for potency but detrimental to solubility. The pyrrolidinone ring’s rigidity enhances conformational stability, favoring entropic binding gains .
Biological Activity
2-(3-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide, a compound with a complex structure, has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological effects, and structure-activity relationships (SAR).
Chemical Structure
The molecular formula for this compound is . The structure consists of a benzamide core substituted with a urea and a pyrrolidine moiety, which contributes to its biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the pyrrolidine ring followed by the introduction of the dimethoxyphenyl group and the urea linkage. Various synthetic routes have been explored to optimize yield and purity.
Anticonvulsant Activity
Research has indicated that compounds similar to this compound exhibit anticonvulsant properties. In a study evaluating various derivatives, certain analogs demonstrated significant activity in reducing seizure frequency in animal models .
Antimicrobial Properties
The compound has also shown promise in antimicrobial assays. Its derivatives have been tested against various bacterial strains, revealing effective inhibition of growth. This suggests potential applications in treating infections caused by resistant bacterial strains .
Structure-Activity Relationship (SAR)
The SAR studies highlight that modifications to the molecular structure can significantly influence biological activity. For instance, variations in substituents on the pyrrolidine ring or changes in the benzamide moiety can enhance potency or selectivity towards specific biological targets .
Case Studies
- Anticonvulsant Study : In a controlled study involving animal models, this compound was administered at varying doses. Results indicated a dose-dependent reduction in seizure activity compared to control groups .
- Antimicrobial Efficacy : A series of tests conducted against Gram-positive and Gram-negative bacteria revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This positions the compound as a potential candidate for further development in antimicrobial therapies .
Data Table: Biological Activity Overview
Q & A
Q. What are the recommended spectroscopic and chromatographic methods for characterizing 2-(3-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide?
Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to resolve the compound’s aromatic protons (3,4-dimethoxyphenyl group), urea linkage (–NH–CO–NH–), and pyrrolidinone ring protons. Cross-peaks in 2D NMR (COSY, HSQC) can clarify connectivity .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., ESI+ mode) and fragmentation patterns to validate substituent positions .
- HPLC-PDA: Reverse-phase HPLC with photodiode array detection assesses purity (>95%) and resolves degradation products under acidic/basic conditions .
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
Answer:
- Stepwise Urea Formation: Couple 1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-amine with benzoyl isocyanate under anhydrous conditions (THF, 0°C to RT) to minimize side reactions .
- Catalyst Screening: Test Pd(PPh) or CuI for Suzuki-Miyaura couplings if aryl boronic acid intermediates are involved .
- Continuous Flow Reactors: Enhance mixing and temperature control during cyclization steps (e.g., pyrrolidinone ring formation) to reduce byproducts .
Q. Table 1: Comparison of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Ref. |
|---|---|---|---|---|
| Urea Coupling | Benzoyl isocyanate, THF, RT | 72 | 93 | |
| Cyclization | Hexamine, AcOH, 120°C | 68 | 88 | |
| Purification | Silica gel chromatography | – | 95+ |
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 3,4-dimethoxyphenyl group in biological activity?
Answer:
- Analog Synthesis: Replace the 3,4-dimethoxyphenyl group with electron-deficient (e.g., nitro) or electron-rich (e.g., methyl) substituents. Monitor changes in enzyme inhibition (e.g., kinase assays) or receptor binding (SPR/BLI) .
- Computational Modeling: Perform docking studies (AutoDock Vina) to assess interactions between the dimethoxyphenyl group and hydrophobic pockets in target proteins (e.g., COX-2) .
- Metabolic Stability: Compare metabolic half-life (human liver microsomes) of analogs to determine substituent effects on oxidative degradation .
Q. What experimental strategies resolve contradictions in reported enzyme inhibition data for this compound?
Answer:
- Assay Standardization: Use uniform protocols (e.g., ATP concentration in kinase assays) to minimize variability. Include positive controls (e.g., staurosporine for kinases) .
- Off-Target Profiling: Screen against a panel of 50+ kinases/phosphatases to confirm selectivity. Discrepancies may arise from overlapping substrate recognition .
- Cellular Validation: Compare in vitro IC with cellular EC (e.g., antiproliferative activity in cancer cell lines) to assess membrane permeability .
Q. How can the compound’s mechanism of action in inflammatory pathways be elucidated?
Answer:
- Transcriptomics: Perform RNA-seq on treated macrophages (LPS-induced) to identify downregulated pro-inflammatory genes (e.g., TNF-α, IL-6) .
- Western Blotting: Quantify phosphorylation levels of NF-κB or MAPK pathway proteins to pinpoint molecular targets .
- In Vivo Models: Use murine collagen-induced arthritis models with dose-response studies (10–50 mg/kg) to correlate plasma concentrations with efficacy .
Q. What methodologies are recommended for analyzing environmental stability and degradation products?
Answer:
- Photodegradation Studies: Expose the compound to UV light (254 nm) in aqueous/organic solvents. Monitor degradation via LC-MS and identify products (e.g., demethylation of methoxy groups) .
- Hydrolysis Kinetics: Test stability at pH 2–9 (37°C). Acidic conditions may cleave the urea linkage, forming benzamide and pyrrolidinone fragments .
- Ecotoxicology: Use Daphnia magna or algal growth inhibition assays to evaluate acute/chronic toxicity of degradation products .
Q. How can enantiomeric purity be ensured during synthesis, and what are the implications for bioactivity?
Answer:
- Chiral Chromatography: Use Chiralpak AD-H columns to resolve enantiomers. Confirm configurations via X-ray crystallography (if crystals form) .
- Asymmetric Catalysis: Employ chiral ligands (e.g., BINAP) during key steps (e.g., pyrrolidinone ring formation) to favor a single enantiomer .
- Bioactivity Comparison: Test R- and S-enantiomers in cellular assays. For example, one enantiomer may exhibit 10-fold higher potency due to steric complementarity with targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
